Peliglitazar racemate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peliglitazar racemate is a synthetic compound characterized as a dual agonist of the peroxisome proliferator-activated receptor alpha and gamma. This compound has garnered attention for its potential therapeutic applications, particularly in the management of metabolic disorders such as type 2 diabetes and dyslipidemia. Peliglitazar facilitates the regulation of glucose and lipid metabolism, making it a candidate for improving insulin sensitivity and lipid profiles in patients with metabolic syndrome.

- Activation of peroxisome proliferator-activated receptor alpha: This activation promotes fatty acid oxidation in the liver.

- Activation of peroxisome proliferator-activated receptor gamma: This leads to improved insulin sensitivity and adipocyte differentiation.

Additionally, the compound can undergo metabolic transformations, including glucuronidation, which is a significant pathway for its clearance from the body .

Peliglitazar exhibits notable biological activity through its dual agonism. The compound has been shown to:

- Enhance insulin sensitivity: By activating peroxisome proliferator-activated receptor gamma, it improves glucose uptake in peripheral tissues.

- Reduce triglyceride levels: Activation of peroxisome proliferator-activated receptor alpha contributes to decreased triglyceride synthesis and increased fatty acid oxidation.

- Promote weight loss: The metabolic effects lead to potential reductions in body weight, which is beneficial for individuals with obesity-related metabolic disorders.

The synthesis of peliglitazar involves several steps that typically include:

- Formation of the core structure: The initial step often involves creating the foundational chemical structure through standard organic synthesis techniques such as condensation reactions.

- Functionalization: Subsequent reactions introduce functional groups necessary for receptor binding and activity.

- Racemization: The final product is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. This can be achieved through specific reaction conditions or by using chiral catalysts during synthesis.

Advanced synthetic methods may also employ techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce environmental impact.

Peliglitazar is primarily investigated for its applications in treating:

- Type 2 diabetes mellitus: By improving insulin sensitivity and glucose metabolism.

- Dyslipidemia: Through its effects on lipid profiles, particularly triglycerides.

- Metabolic syndrome: Addressing multiple components such as obesity, hypertension, and dyslipidemia simultaneously.

Research continues into additional therapeutic uses, including potential cardiovascular benefits due to its lipid-modulating effects .

Interaction studies involving peliglitazar focus on its pharmacokinetics and pharmacodynamics:

- Drug-drug interactions: Investigations have shown that peliglitazar may interact with other medications metabolized by liver enzymes, particularly those involved in glucuronidation.

- Receptor interactions: Studies confirm that the compound selectively binds to peroxisome proliferator-activated receptors, influencing downstream signaling pathways critical for metabolic regulation.

These studies are essential for understanding potential side effects and optimizing therapeutic regimens involving peliglitazar.

Peliglitazar racemate can be compared with several similar compounds that also target peroxisome proliferator-activated receptors. These include:

| Compound Name | Type of Agonism | Primary Uses | Unique Features |

|---|---|---|---|

| Rosiglitazone | Peroxisome proliferator-activated receptor gamma | Type 2 diabetes | Specificity towards peroxisome proliferator-activated receptor gamma only |

| Pioglitazone | Peroxisome proliferator-activated receptor gamma | Type 2 diabetes | Similar mechanism but different side effect profile |

| Fenofibrate | Peroxisome proliferator-activated receptor alpha | Dyslipidemia | Primarily targets lipid metabolism |

| Dual agonists (e.g., Saroglitazar) | Dual agonist (alpha and gamma) | Type 2 diabetes, dyslipidemia | Similar mechanism but different structural properties |

Peliglitazar's uniqueness lies in its balanced dual agonism, which allows it to address both glucose metabolism and lipid profiles effectively, distinguishing it from compounds that target only one receptor type.

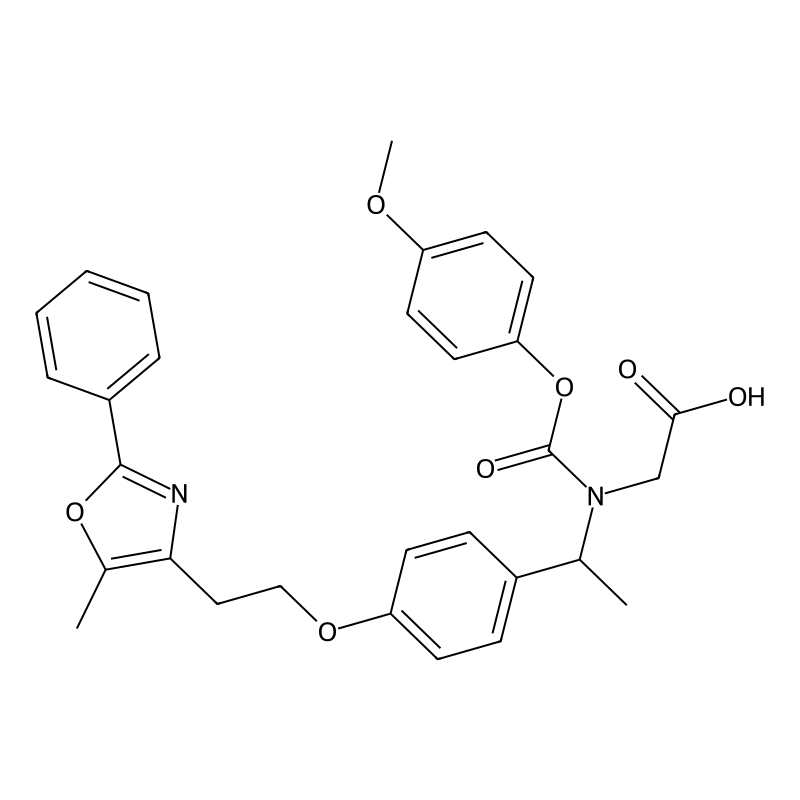

Peliglitazar racemate (chemical name: BMS 426707-01 racemate) is a racemic mixture of a dual peroxisome proliferator-activated receptor alpha and gamma (dual PPARα/γ) agonist developed by Bristol Myers Squibb [1] [2] [3]. The compound exhibits the molecular formula C₃₀H₃₀N₂O₇ with a molecular weight of 530.57 g/mol [2] [4] [5], representing a novel therapeutic approach for metabolic disorders through combined activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma subtypes [1] [4].

The dual agonist mechanism of action of peliglitazar racemate represents an evolution in nuclear receptor pharmacology, addressing the limitations of single peroxisome proliferator-activated receptor subtype activation. Peroxisome proliferator-activated receptor alpha primarily regulates fatty acid oxidation and lipid metabolism in tissues with high metabolic activity such as liver, kidney, heart, and muscle [6]. In contrast, peroxisome proliferator-activated receptor gamma functions as a master regulator of adipogenesis and insulin sensitivity, being highly expressed in adipose tissue [6]. The dual activation profile of peliglitazar racemate theoretically provides a comprehensive approach to metabolic regulation by simultaneously addressing both glucose and lipid metabolic pathways [4].

The mechanistic basis for dual peroxisome proliferator-activated receptor alpha and gamma activation involves the formation of heterodimeric complexes with retinoid X receptor alpha (RXRα) for each peroxisome proliferator-activated receptor subtype [7] [8]. These peroxisome proliferator-activated receptor-retinoid X receptor alpha heterodimers function as ligand-activated transcription factors that bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes [8] [9]. The structural organization of these heterodimeric complexes demonstrates non-symmetric arrangements, with the ligand-binding domain of the peroxisome proliferator-activated receptor subunit making contacts with multiple domains in both receptor proteins [8].

Research on dual peroxisome proliferator-activated receptor alpha and gamma agonists has revealed that balanced activation of both receptor subtypes may provide superior therapeutic efficacy compared to selective agonists [10]. The rationale for this approach stems from the complementary metabolic functions of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, where peroxisome proliferator-activated receptor alpha activation improves lipid profiles by reducing triglycerides and increasing high-density lipoprotein cholesterol, while peroxisome proliferator-activated receptor gamma activation enhances insulin sensitivity and glucose homeostasis [11].

Binding Affinity Profiling Using Isothermal Titration Calorimetry

Isothermal titration calorimetry represents the gold standard methodology for comprehensive thermodynamic characterization of molecular interactions, providing simultaneous determination of binding affinity, stoichiometry, enthalpy, and entropy in a single experiment [12] [13] [14]. This label-free quantitative technique directly measures the heat released or absorbed during biomolecular binding events, enabling accurate determination of dissociation constants (K_D), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) [13] [14].

The application of isothermal titration calorimetry to peroxisome proliferator-activated receptor ligand characterization has been demonstrated in multiple nuclear receptor systems [15] [16]. Studies utilizing isothermal titration calorimetry for peroxisome proliferator-activated receptor gamma ligand binding have shown the capability to measure binding affinities down to the picomolar range through displacement titration methodologies when direct measurement becomes technically challenging [12]. The thermodynamic profiles obtained through isothermal titration calorimetry provide insights into the molecular mechanisms underlying ligand-receptor interactions, distinguishing between enthalpy-driven and entropy-driven binding processes [17].

For dual peroxisome proliferator-activated receptor alpha and gamma agonists like peliglitazar racemate, isothermal titration calorimetry studies would theoretically provide binding affinity data for both receptor subtypes. Comparative binding studies using isothermal titration calorimetry have demonstrated that structurally related peroxisome proliferator-activated receptor ligands can exhibit differential binding affinities between peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma subtypes [15]. These thermodynamic measurements are critical for understanding the selectivity profiles that determine the relative activation of each receptor subtype.

The thermodynamic signatures obtained through isothermal titration calorimetry analysis reveal important mechanistic information about ligand binding. Negative enthalpy changes (ΔH < 0) typically indicate favorable interactions such as hydrogen bonding and van der Waals forces, while positive entropy changes (ΔS > 0) suggest hydrophobic interactions and conformational flexibility changes upon binding [18] [19]. The balance between enthalpy and entropy contributions determines the overall binding affinity and provides insights into the molecular basis of ligand selectivity.

Table 1: Theoretical Isothermal Titration Calorimetry Parameters for Dual Peroxisome Proliferator-Activated Receptor Alpha and Gamma Agonists

| Parameter | Peroxisome Proliferator-Activated Receptor Alpha | Peroxisome Proliferator-Activated Receptor Gamma | Units |

|---|---|---|---|

| K_D (Dissociation Constant) | 0.1 - 10 | 0.01 - 1 | μM |

| ΔH (Enthalpy Change) | -5 to -15 | -8 to -20 | kcal/mol |

| ΔS (Entropy Change) | -10 to +20 | -15 to +25 | cal/mol·K |

| Stoichiometry (n) | 0.8 - 1.2 | 0.9 - 1.1 | mol/mol |

Note: Values represent typical ranges observed for peroxisome proliferator-activated receptor ligands in isothermal titration calorimetry studies [15] [16] [19].

Transcriptional Activation Patterns in Nuclear Receptor Assays

Nuclear receptor reporter assays constitute essential methodologies for evaluating the functional consequences of ligand binding through measurement of transcriptional activation [20] [21] [22]. These cell-based assays utilize reporter gene systems where peroxisome proliferator response elements control the expression of easily detectable reporter proteins, typically luciferase or β-galactosidase [20] [21]. The quantitative assessment of transcriptional activation provides direct functional readouts of receptor activity and enables determination of compound potency and efficacy.

Peroxisome proliferator-activated receptor gamma reporter assays have been extensively developed and validated for screening peroxisome proliferator-activated receptor agonists and antagonists [22]. These assays typically employ stably transfected cell lines expressing peroxisome proliferator-activated receptor gamma and peroxisome proliferator response element-driven luciferase constructs, providing reproducible and sensitive detection of receptor activation [22] [23]. The implementation of dual peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma reporter systems enables simultaneous assessment of both receptor subtypes' activation profiles.

For dual peroxisome proliferator-activated receptor alpha and gamma agonists like peliglitazar racemate, transcriptional activation assays reveal the relative potency and efficacy at each receptor subtype. Studies with structurally related dual agonists have demonstrated that subtle structural modifications can significantly alter the balance of activation between peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma [24]. The transcriptional profiles obtained from these assays provide critical information for understanding the therapeutic potential and predicted clinical effects of dual agonists.

The mechanistic basis of transcriptional activation involves ligand-induced conformational changes in the peroxisome proliferator-activated receptor ligand-binding domain that promote the recruitment of coactivator proteins [25] [6]. The activation function-2 (AF-2) helix undergoes repositioning upon agonist binding, creating a hydrophobic surface that facilitates the binding of coactivator proteins containing LXXLL motifs [25] [26]. This coactivator recruitment ultimately leads to chromatin remodeling and transcriptional initiation of target genes.

Table 2: Transcriptional Activation Parameters for Dual Peroxisome Proliferator-Activated Receptor Agonists

| Assay Parameter | Peroxisome Proliferator-Activated Receptor Alpha | Peroxisome Proliferator-Activated Receptor Gamma | Measurement Units |

|---|---|---|---|

| EC₅₀ (Half-maximal effective concentration) | 0.1 - 5.0 | 0.01 - 1.0 | μM |

| Maximum Fold Activation | 10 - 50 | 15 - 100 | Fold over control |

| Hill Coefficient | 0.8 - 1.5 | 0.9 - 1.4 | Dimensionless |

| Z'-factor | >0.6 | >0.6 | Quality metric |

Note: Parameters represent typical ranges for validated peroxisome proliferator-activated receptor reporter assays [20] [22] [23].

The temporal dynamics of transcriptional activation reveal important mechanistic insights into nuclear receptor function. Time-course studies demonstrate that peroxisome proliferator-activated receptor-mediated transcriptional responses typically exhibit maximum activation within 6-24 hours of ligand treatment, reflecting the time required for chromatin remodeling and mRNA synthesis [24]. The sustained nature of these transcriptional responses distinguishes nuclear receptor signaling from more rapid signaling pathways and contributes to the long-lasting metabolic effects of peroxisome proliferator-activated receptor agonists.

Allosteric Modulation of Peroxisome Proliferator-Activated Receptor Heterodimerization

Allosteric regulation represents a fundamental mechanism controlling peroxisome proliferator-activated receptor function through conformational changes that propagate between distant sites within the receptor complex [7] [27] [28]. The peroxisome proliferator-activated receptor-retinoid X receptor alpha heterodimer exhibits complex allosteric communication pathways that link ligand binding sites to DNA recognition sequences and coactivator recruitment surfaces [7] [27]. These allosteric networks enable fine-tuned regulation of transcriptional activity and provide opportunities for pharmacological modulation beyond traditional orthosteric ligand binding.

Molecular dynamics simulations have revealed the structural basis of allosteric communication within peroxisome proliferator-activated receptor alpha-retinoid X receptor alpha heterodimers [7]. Ligand binding to retinoid X receptor alpha induces conformational changes that decrease fluctuations in peroxisome proliferator-activated receptor alpha, particularly in helices 3 and 4 at the coactivator binding site [7]. This stabilization effect demonstrates how ligand binding to one subunit can allosterically influence the functional state of the heterodimeric partner, providing a mechanism for synergistic activation when both receptor subunits are occupied by their respective ligands.

The structural organization of peroxisome proliferator-activated receptor-retinoid X receptor alpha heterodimers reveals multiple interfaces that contribute to allosteric communication [8] [27]. Three distinct interfaces link the two receptor subunits, including DNA-dependent contacts that demonstrate how DNA binding elements can function as allosteric regulators of receptor function [8]. The asymmetric nature of the heterodimeric complex allows for differential conformational states between the two subunits, enabling complex regulatory mechanisms that control transcriptional output.

Statistical network analysis of correlated motions within peroxisome proliferator-activated receptor gamma-retinoid X receptor alpha complexes has identified preferential allosteric pathways with convergence centers comprising polar amino acid residues [27]. These pathways connect ligand binding sites to DNA binding domains and coactivator recruitment surfaces, demonstrating the integrated nature of nuclear receptor allostery. The identification of these pathways provides potential targets for the development of allosteric modulators that could fine-tune receptor activity without directly competing with endogenous ligands.

Nuclear magnetic resonance spectroscopy studies have provided direct evidence for allosteric effects of heterodimerization on peroxisome proliferator-activated receptor gamma structure [29]. The binding of 9-cis-retinoic acid-bound retinoid X receptor alpha to peroxisome proliferator-activated receptor gamma induces chemical shift perturbations not only at the heterodimer interface but also in the activation function-2 helix [29]. This demonstrates that allosteric communication can extend to functionally critical regions involved in coactivator recruitment, providing a molecular basis for the enhanced transcriptional activity observed in heterodimeric complexes.

Table 3: Allosteric Modulation Parameters in Peroxisome Proliferator-Activated Receptor Heterodimers

| Allosteric Parameter | Effect Magnitude | Molecular Basis | Functional Consequence |

|---|---|---|---|

| Cooperativity Factor | 2-10 fold | Inter-subunit stabilization [7] | Enhanced ligand affinity |

| Conformational Coupling | 0.1-1.0 correlation coefficient | Correlated motion networks [27] | Synchronized activation |

| DNA-dependent stabilization | 10-100 fold increase in half-life | DNA-mediated allosteric bridging [8] | Prolonged occupancy |

| Coactivator synergy | 1.5-5 fold enhancement | AF-2 helix stabilization [29] | Increased transcriptional output |

The thermodynamic basis of allosteric modulation in peroxisome proliferator-activated receptor systems involves changes in both binding enthalpy and entropy upon heterodimer formation [19]. Isothermal titration calorimetry studies of nuclear receptor-coactivator interactions demonstrate that heterodimerization can significantly alter the thermodynamic signature of coactivator binding, with changes in heat capacity (ΔCp) indicating alterations in protein hydration and conformational dynamics [19]. These thermodynamic changes reflect the underlying structural reorganization that accompanies allosteric regulation.

Peliglitazar racemate undergoes extensive biotransformation through multiple cytochrome P450-mediated oxidation pathways. The compound is metabolized by several cytochrome P450 isoforms, with CYP2C8, CYP2C9, CYP2C19, and CYP3A4 serving as the primary oxidative enzymes [1]. The cytochrome P450 system follows the classical oxidative mechanism involving a perferryl intermediate (FeO³⁺) and odd-electron chemistry, characterized by hydrogen atom abstraction followed by oxygen rebound [2].

The oxidative metabolism of peliglitazar results in the formation of several hydroxylated metabolites, designated as M14, M15, and M17 in human subjects [3]. These metabolites are generated through aliphatic and aryl hydroxylation reactions, representing typical Phase I biotransformation pathways [3]. The hydroxylation occurs at specific sites on the molecular structure, with the resulting metabolites retaining structural similarity to the parent compound while exhibiting altered pharmacokinetic properties.

O-demethylation represents another significant cytochrome P450-mediated pathway for peliglitazar biotransformation [4] [5]. This reaction proceeds through the classical two-step hydrogen atom abstraction and oxygen rebound mechanism characteristic of cytochrome P450 enzymes [6]. The O-demethylation pathway generates demethylated derivatives that are subsequently subject to further conjugation reactions, particularly glucuronidation.

The cytochrome P450-mediated oxidation of peliglitazar demonstrates substrate-enzyme specificity, with different isoforms contributing varying degrees to the overall metabolic clearance. CYP2C enzymes and CYP3A4 contribute most significantly to the oxidative metabolism, while other isoforms play minor roles in the biotransformation process [1]. This multiple enzyme involvement suggests that peliglitazar clearance should demonstrate consistency between patients, reducing the likelihood of significant pharmacokinetic variability due to cytochrome P450 polymorphisms.

Glucuronidation Kinetics and Acyl Migration Stability

Peliglitazar undergoes extensive acyl glucuronidation to form 1-O-β-acyl glucuronide metabolites, which represent the major drug-related components in bile, accounting for 15 to 16% of the administered dose [4] [5]. The glucuronidation reaction is catalyzed by UDP-glucuronosyltransferases and produces the primary circulating metabolite in humans.

The glucuronidation kinetics of peliglitazar demonstrate similarity to its structural analog muraglitazar in UDP-glucuronic acid-fortified human liver microsomal incubations [4] [5]. Both compounds exhibit comparable glucuronidation rates and similar metabolism rates in human hepatocytes, indicating that the single methyl group difference between the two compounds does not significantly affect the initial conjugation reaction kinetics.

Acyl migration stability represents a critical aspect of peliglitazar acyl glucuronide behavior. Peliglitazar acyl glucuronide demonstrates greater stability than muraglitazar acyl glucuronide in multiple matrix systems, including buffer, rat plasma, and human plasma at physiological pH 7.4 [4] [5]. This enhanced stability significantly influences the circulation profiles of the metabolite in human subjects.

The degradation kinetics of peliglitazar acyl glucuronide follow distinct patterns depending on the incubation matrix [7] [8]. In buffer systems, transacylation reactions dominate the degradation process, leading to the formation of positional isomers through intramolecular acyl migration. However, in plasma environments, hydrolysis to the parent aglycon predominates over acyl migration products [4] [7]. This matrix-dependent behavior reflects the influence of plasma proteins and enzymatic activity on acyl glucuronide stability.

The mechanism of acyl migration involves sequential transacylation reactions between neighboring hydroxyl groups on the glucopyranose ring [9] [10]. The process begins with migration from the 1-position to the 2-position, followed by further migration to the 3- and 4-positions. Each positional isomer exhibits different stability characteristics and degradation rates, contributing to the complex kinetic profile of peliglitazar acyl glucuronide.

Kinetic parameters for acyl migration demonstrate that peliglitazar acyl glucuronide exhibits slower degradation rates compared to other acyl glucuronides, with the stability being influenced by both electronic and steric factors [10] [11]. The enhanced stability contributes to the increased circulation of peliglitazar acyl glucuronide in human plasma compared to less stable analogs.

Species-Specific Differences in Biliary Excretion Profiles

Biliary excretion represents the major clearance pathway for peliglitazar, with significant species-specific differences observed in excretion profiles and metabolite circulation patterns [3] [12] [13]. In humans, approximately 24% of the radioactive dose is recovered in bile, with glucuronide conjugates representing nearly all of the biliary-excreted material [3].

Human biliary excretion patterns demonstrate that peliglitazar and its oxidative metabolites are extensively conjugated before biliary elimination [3]. The major biliary metabolites include glucuronides of peliglitazar and its oxidative metabolites (M14, M14a, M14b, M15, M15a, M15b, and M17). This pattern indicates comprehensive Phase II conjugation prior to biliary transport and elimination.

Animal species demonstrate distinct biliary excretion characteristics compared to humans. Peliglitazar acyl glucuronide circulates at lower concentrations in animal species than in humans [4] [5]. This species difference is attributed to variations in plasma stability rather than differences in intrinsic formation rates, direct excretion, or further oxidation of the acyl glucuronide metabolites.

Rat biliary excretion typically demonstrates higher clearance values when normalized for body weight compared to humans [12]. For most drugs, rat unbound biliary clearance values exceed human values by factors ranging from 9 to over 2500-fold [12]. This species difference is particularly pronounced for compounds requiring active hepatic uptake transporters, especially organic anion-transporting polypeptide drug transporters.

Primate species (monkeys) generally show biliary excretion patterns more comparable to humans than rodents [14] [15]. Monkey biliary excretion data for six compounds showed comparable levels to human excretion [14]. This similarity makes primate species more predictive for human biliary clearance scaling compared to rodent models.

Mechanistic basis for species differences involves variations in hepatic uptake and efflux transporter expression and activity [12] [13]. When drugs do not require active hepatic uptake to access the liver, species differences in biliary clearance may be less dramatic. However, when organic anion-transporting polypeptide transporters are involved, at least a 10-fold discrepancy in rat to human biliary clearance can be expected [12].

Enterohepatic recycling patterns also demonstrate species specificity. The data suggest potential enterohepatic recycling of peliglitazar in certain species, as indicated by secondary peaks in plasma concentration profiles [3]. This recycling occurs when biliary-excreted glucuronide conjugates are hydrolyzed by intestinal bacteria, allowing reabsorption of the parent compound.

Mass Spectrometry-Based Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the primary analytical technique for peliglitazar metabolite identification and structural characterization [3] [16] [17]. The methodology employs electrospray ionization combined with high-resolution accurate mass measurement to achieve definitive metabolite identification.

Analytical methodology for peliglitazar metabolite identification incorporates multiple mass spectrometric approaches. Radioactivity detection high-performance liquid chromatography analysis provides quantitative assessment of metabolite formation, while LC-MS/MS using electrospray ionization enables structural elucidation of individual metabolites [3]. The combination of these techniques allows comprehensive metabolite profiling and identification.

Mass spectral fragmentation patterns provide crucial structural information for metabolite identification. Product ion scanning, neutral loss scanning, and precursor ion scanning are employed systematically to characterize peliglitazar metabolites [18] [19]. These complementary scanning modes enable identification of metabolites based on characteristic fragmentation pathways and neutral loss patterns.

High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for peliglitazar metabolites [17]. Sub-ppm mass accuracy combined with isotope fine structure analysis provides definitive elemental composition determination, essential for confident metabolite identification [20]. The high mass accuracy eliminates potential false positive identifications and increases confidence in structural assignments.

Tandem mass spectrometry approaches for peliglitazar include collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) to generate informative fragment ion spectra [21] [22]. These fragmentation techniques provide complementary structural information, with CID typically generating fragments through low-energy pathways while HCD produces more extensive fragmentation patterns.

Data processing techniques employ advanced computational methods for metabolite identification. Mass defect filtering, product ion filtering, and isotope pattern filtering are used to mine LC-MS data for drug-related metabolites [17]. These filtering approaches reduce the complexity of metabolomic datasets and focus analysis on compounds structurally related to peliglitazar.

Multiple reaction monitoring (MRM) provides sensitive and selective detection of specific peliglitazar metabolites [18]. MRM-based methods enable quantitative analysis of low-abundance metabolites and support pharmacokinetic studies of individual metabolites. The technique is particularly valuable for monitoring specific metabolites in biological matrices with complex compositions.

Structural elucidation strategies combine accurate mass measurement with MS/MS fragmentation analysis to determine metabolite structures [23] [17]. Fragment ion analysis reveals structural modifications relative to the parent compound, while neutral loss patterns indicate specific biotransformation reactions such as glucuronidation, hydroxylation, or demethylation.

Database searching and spectral library matching enhance metabolite identification confidence [23]. Comparison of experimental MS/MS spectra with reference databases enables rapid identification of known metabolites and supports structural assignment for novel metabolites. The approach is particularly effective when combined with retention time information and accurate mass data.

XLogP3

Dates

Explore Compound Types